

3,5-Difluoro-2-methoxyphenylboronic acid mass spectrometry analysis

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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyphenylboronic acid

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **3,5-Difluoro-2-methoxyphenylboronic Acid**

Authored by: A Senior Application Scientist

Introduction

3,5-Difluoro-2-methoxyphenylboronic acid is a key organoboron compound extensively utilized as a building block in synthetic organic chemistry. Its structural motifs are prevalent in medicinal chemistry, making it a valuable intermediate in the development of novel therapeutic agents.^{[1][2]} The compound's utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.^{[1][3]} Given its critical role in pharmaceutical synthesis and drug discovery, the precise and accurate characterization of this molecule is paramount. Mass spectrometry (MS) stands as a definitive analytical tool for its identification, quantification, and stability assessment.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of **3,5-Difluoro-2-methoxyphenylboronic acid**. We will explore the nuances of different ionization techniques, delve into predictable fragmentation patterns, and present field-proven protocols for both direct and indirect analysis. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for tackling the analytical challenges associated with this and other structurally related boronic acids.

Physicochemical Properties and Analytical Considerations

Understanding the inherent properties of **3,5-Difluoro-2-methoxyphenylboronic acid** is the foundation for developing a successful MS-based analytical method.

| Property | Value | Source |
|-------------------------------|--|--------|
| Molecular Formula | C ₇ H ₇ BF ₂ O ₃ | [4] |
| Average Molecular Weight | 187.94 g/mol | [4] |
| Monoisotopic Molecular Weight | 188.0456306 Da | [4] |
| Melting Point | 200 °C | [5] |
| Boiling Point | 339.9 °C at 760 mmHg | [5] |
| CAS Number | 737000-76-9 | [4] |

The analytical behavior of this molecule is dictated by its three key functional groups:

- Boronic Acid Group (-B(OH)₂):** This group is notoriously challenging in mass spectrometry. It is prone to dehydration, especially at elevated temperatures, to form a cyclic anhydride trimer known as a boroxine.[6][7] This complicates spectral interpretation. Furthermore, its polarity and non-volatility make it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Difluoro Substituents (-F):** The two fluorine atoms are strong electron-withdrawing groups. This influences the acidity of the boronic acid and can affect fragmentation pathways by stabilizing certain ionic species.
- Methoxy Group (-OCH₃):** This electron-donating group can influence ionization efficiency and direct fragmentation patterns of the aromatic ring.

Strategic Approaches: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the primary strategic decision. Each presents a distinct set of advantages and necessary considerations for analyzing boronic acids.

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|-----------------------|--|---|
| Sample Volatility | Ideal for polar and non-volatile compounds; direct analysis is possible.[7] | Requires analytes to be volatile and thermally stable.[7] |
| Derivatization | Generally not required.[8] | Mandatory. Derivatization is necessary to increase volatility and prevent thermal degradation.[7][9] |
| Ionization Techniques | Soft ionization: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[10][11] | Hard/Soft ionization: Electron Ionization (EI), Chemical Ionization (CI).[10][12] |
| Key Advantage | High-throughput analysis without sample pretreatment, minimizing boroxine formation.[6][8] | Provides highly reproducible fragmentation patterns (EI) for structural confirmation and library matching. |
| Potential Issues | In-source formation of dimers, solvent adducts, and boroxines can still occur, complicating spectra.[6][8] | Derivatization efficiency can impact quantification; potential for thermal degradation in the injector port.[7] |
| Primary Application | Quantitative analysis in complex matrices (e.g., reaction monitoring, impurity profiling).[6][8] | Confirmatory analysis and screening for volatile impurities.[9] |

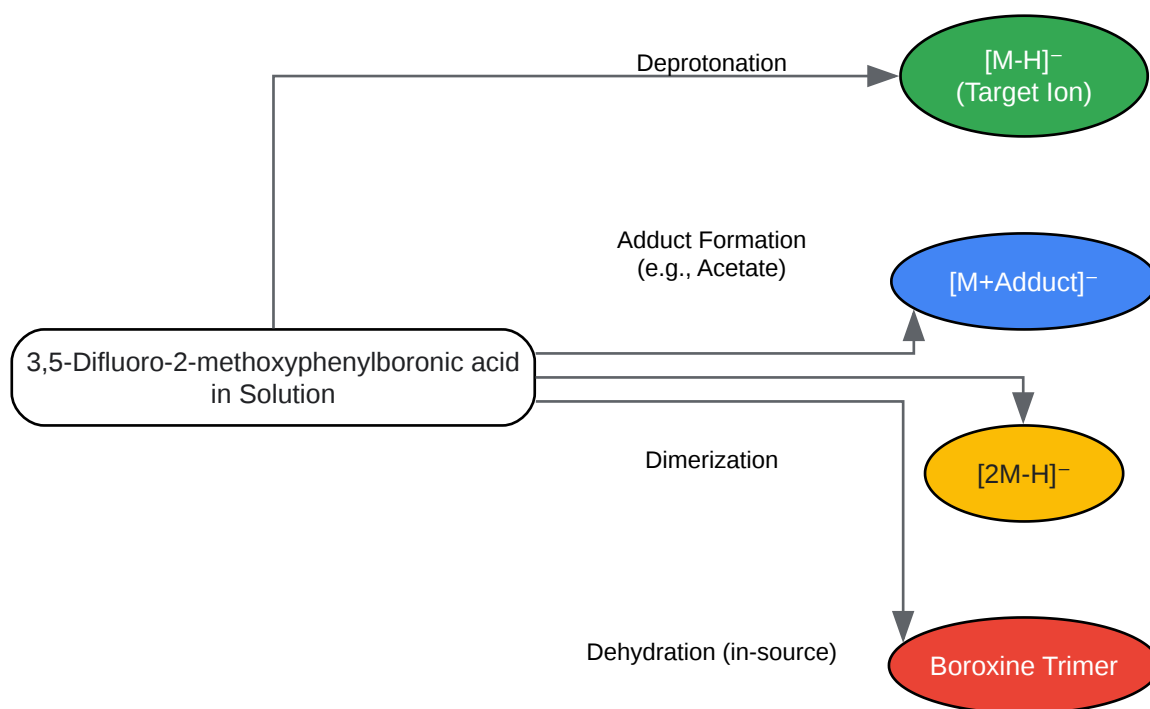
Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

For routine quantification and high-throughput screening, LC-MS with Electrospray Ionization (ESI) is the method of choice. It circumvents the need for derivatization, providing a more direct and often faster workflow.

Ionization and Spectral Complexity

Boronic acids exhibit complex behavior under ESI conditions.^{[13][14]} The primary challenge is managing the equilibrium between the desired analyte ion and various non-covalent aggregates. Optimized instrument parameters and mobile phase composition are critical to generate clean, interpretable spectra and ensure method robustness.^{[6][8]} Common ionic species observed include:

- Deprotonated Molecule $[M-H]^-$: Often observed in negative ion mode.
- Adducts: Formation of adducts with mobile phase modifiers (e.g., $[M+CH_3COO]^-$ with acetate) can enhance signal intensity.
- Dimers and Trimers: Self-association can lead to $[2M-H]^-$ or $[3M-H]^-$.
- Boroxines: Dehydration can lead to the formation of the cyclic trimer, which may also be ionized.



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Caption: Potential ionic species in ESI-MS of boronic acids.

Experimental Protocol: UPLC-ESI-MS/MS

This protocol is optimized to minimize the formation of undesirable adducts and boroxines, promoting the generation of the target analyte ion for sensitive quantification.^{[6][8]}

1. Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL (stock).
- Perform serial dilutions to the desired working concentration range (e.g., 0.1 µg/mL to 10 µg/mL) using the initial mobile phase composition.

2. UPLC Parameters:

- Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
- Mobile Phase A: 10 mM Ammonium Acetate in Water. Rationale: Ammonium acetate helps to control pH and can promote the formation of acetate adducts, which are often more stable and provide a stronger signal than the deprotonated molecule.

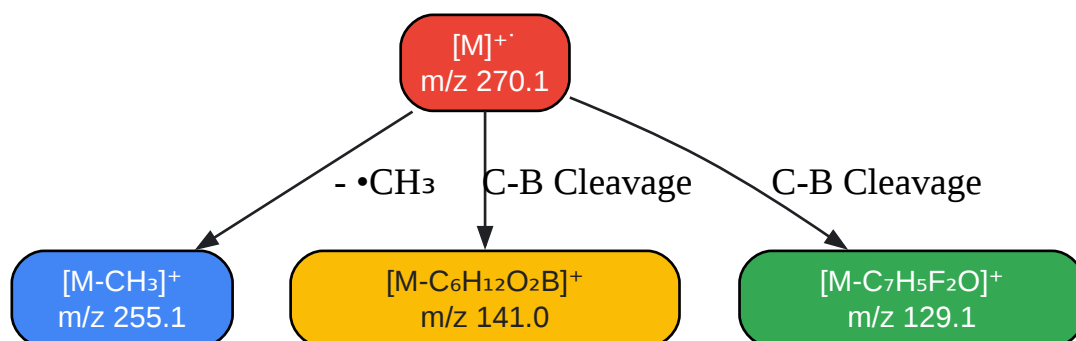
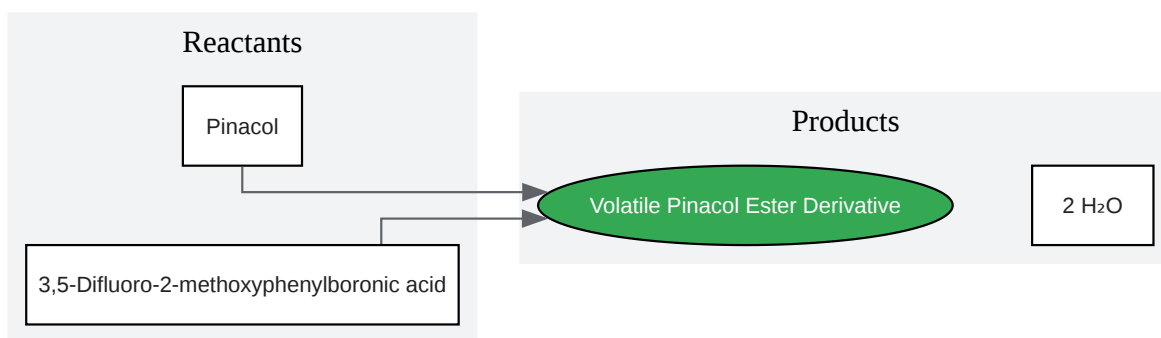
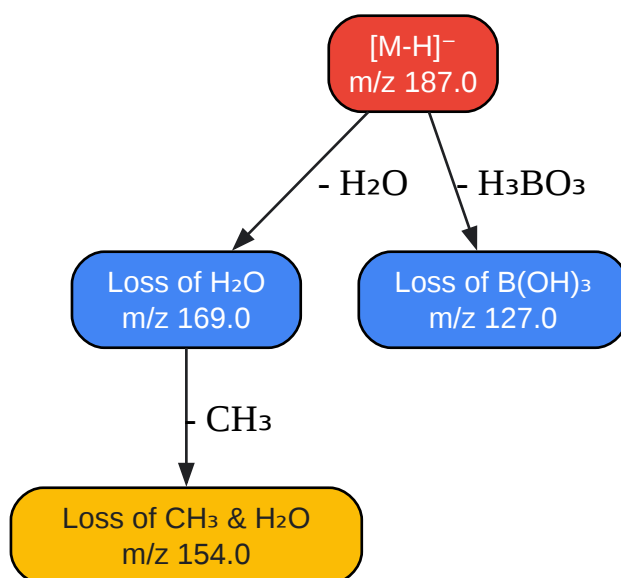
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.

3. Mass Spectrometer Parameters (Negative ESI):

- Ionization Mode: ESI-
- Capillary Voltage: 2.5 kV.
- Cone Voltage: 30 V. Rationale: This voltage should be optimized to maximize the precursor ion intensity while minimizing in-source fragmentation.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/Hr (Nitrogen).
- MS/MS: For fragmentation analysis, select the $[M-H]^-$ ion (m/z 187.0) as the precursor and apply a suitable collision energy (e.g., 10-30 eV) to generate product ions.

Fragmentation Analysis (ESI-MS/MS)

Collision-Induced Dissociation (CID) of the deprotonated molecule ($[M-H]^-$, m/z 187.0) provides structural confirmation. The fragmentation is governed by the cleavage of the weakest bonds.



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